molecular formula C23H17ClN8O3S B293104 2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide

2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide

Cat. No. B293104
M. Wt: 521 g/mol
InChI Key: VDVWDAPYDIRTRH-BMNRKXRESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide is not fully understood. However, it is believed to act by inhibiting key enzymes involved in various cellular processes such as DNA synthesis, protein synthesis, and cell division. It may also induce cell death through apoptosis.
Biochemical and Physiological Effects
Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce blood glucose levels in diabetic rats. In addition, it has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using this compound in lab experiments is its potent cytotoxic activity against cancer cells. It also exhibits antibacterial, antidiabetic, and anti-inflammatory properties, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which may hinder further research.

Future Directions

Future research on 2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide could focus on elucidating its mechanism of action, exploring its potential applications in the treatment of other diseases, and developing more potent analogs with improved pharmacological properties. Additionally, studies could investigate its potential as a lead compound for drug development.

Synthesis Methods

The synthesis of 2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide involves the reaction of 4-(4-chlorobenzylideneamino)-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol with 4-nitrobenzaldehyde and acetoacetohydrazide in the presence of a catalyst. The product is obtained in high yield and purity.

Scientific Research Applications

The compound has been studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and bacterial infections. It has been shown to exhibit potent cytotoxic activity against cancer cells and has also demonstrated antibacterial activity against gram-positive and gram-negative bacteria. In addition, it has been found to possess antidiabetic and anti-inflammatory properties.

properties

Molecular Formula

C23H17ClN8O3S

Molecular Weight

521 g/mol

IUPAC Name

2-[[4-[(E)-(4-chlorophenyl)methylideneamino]-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H17ClN8O3S/c24-19-5-1-17(2-6-19)14-27-31-22(18-9-11-25-12-10-18)29-30-23(31)36-15-21(33)28-26-13-16-3-7-20(8-4-16)32(34)35/h1-14H,15H2,(H,28,33)/b26-13+,27-14+

InChI Key

VDVWDAPYDIRTRH-BMNRKXRESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CSC2=NN=C(N2/N=C/C3=CC=C(C=C3)Cl)C4=CC=NC=C4)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1C=NNC(=O)CSC2=NN=C(N2N=CC3=CC=C(C=C3)Cl)C4=CC=NC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CSC2=NN=C(N2N=CC3=CC=C(C=C3)Cl)C4=CC=NC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.